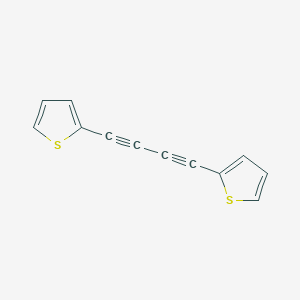
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene, also known as TBT, is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. TBT has been extensively studied for its potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes.
作用機序
The mechanism of action of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is not well understood. However, it is believed that the unique electronic and optical properties of this compound make it an attractive material for use in organic electronics. This compound has a high electron affinity and low ionization potential, which makes it a good electron acceptor. It also has a high extinction coefficient, which makes it a good absorber of light.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have potential applications in the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene is its unique electronic and optical properties, which make it an attractive material for use in organic electronics. This compound is also relatively easy to synthesize, which makes it a good candidate for large-scale production. However, one of the limitations of this compound is its high cost, which may limit its use in some applications.
将来の方向性
There are several future directions for research on 2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene. One area of research is the development of new synthesis methods for this compound and related compounds. Another area of research is the development of new applications for this compound in organic electronics and optoelectronics. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly its potential applications in the treatment of cancer and other diseases.
Conclusion
In conclusion, this compound is a conjugated molecule that has attracted significant attention in the scientific community due to its unique electronic and optical properties. This compound has potential applications in organic electronics, such as organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices. While there is limited research on the biochemical and physiological effects of this compound, there is potential for this compound to be used in the treatment of cancer and other diseases. Further research is needed to fully understand the potential applications of this compound in science and medicine.
合成法
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene can be synthesized by a variety of methods, including Sonogashira coupling, Suzuki coupling, and Stille coupling. The most commonly used method is Sonogashira coupling, which involves the reaction of 2-bromo-4-thiophen-2-ylbut-1-ene with trimethylsilylacetylene in the presence of a palladium catalyst and a base.
科学的研究の応用
2-(4-Thiophen-2-ylbuta-1,3-diynyl)thiophene has been widely used in scientific research due to its unique properties. One of the major applications of this compound is in organic electronics, where it has been used as a building block for the development of organic solar cells, field-effect transistors, and light-emitting diodes. This compound has also been used in the synthesis of conjugated polymers, which have potential applications in optoelectronic devices.
特性
CAS番号 |
16900-51-9 |
|---|---|
分子式 |
C12H6S2 |
分子量 |
214.3 g/mol |
IUPAC名 |
2-(4-thiophen-2-ylbuta-1,3-diynyl)thiophene |
InChI |
InChI=1S/C12H6S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H |
InChIキー |
RMTLWKDMYIJGQF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
正規SMILES |
C1=CSC(=C1)C#CC#CC2=CC=CS2 |
同義語 |
1,4-DI-(2-THIENYL)-1,3-BUTADIYNE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



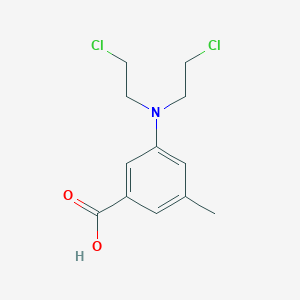
![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)

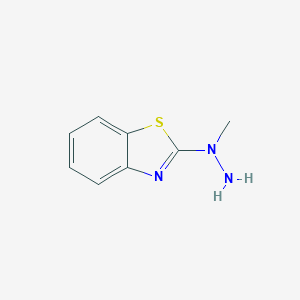
![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)

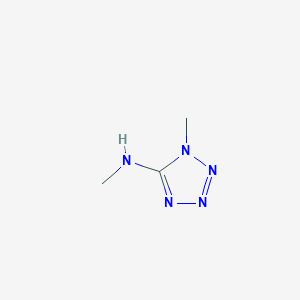




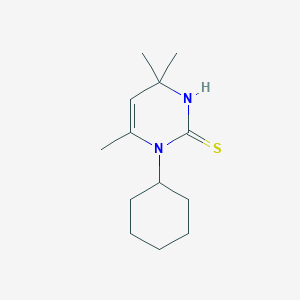

![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)